H-Leu-Lys-Leu-OH
CAS No.:
Cat. No.: VC16481470
Molecular Formula: C18H36N4O4
Molecular Weight: 372.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H36N4O4 |
---|---|
Molecular Weight | 372.5 g/mol |
IUPAC Name | (2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
Standard InChI | InChI=1S/C18H36N4O4/c1-11(2)9-13(20)16(23)21-14(7-5-6-8-19)17(24)22-15(18(25)26)10-12(3)4/h11-15H,5-10,19-20H2,1-4H3,(H,21,23)(H,22,24)(H,25,26)/t13-,14-,15-/m0/s1 |
Standard InChI Key | BGZCJDGBBUUBHA-KKUMJFAQSA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
Canonical SMILES | CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)N |
Introduction
Structural Characteristics of H-Leu-Lys-Leu-OH
Molecular Composition and Sequence
H-Leu-Lys-Leu-OH is a linear tripeptide with the sequence Leu-Lys-Leu, where lysine occupies the central position. Its molecular formula is , and it has a molecular weight of 372.5 g/mol . The peptide’s structure terminates with an amide group at the N-terminus and a carboxylic acid group at the C-terminus, characteristic of standard peptide nomenclature.
Table 1: Key Molecular Properties of H-Leu-Lys-Leu-OH
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 372.5 g/mol | |
IUPAC Name | (2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid | |
SMILES Notation | CC(C)CC@@HN |
Three-Dimensional Conformation
The peptide adopts a flexible backbone due to the absence of rigid secondary structures like α-helices or β-sheets. Computational models from PubChem suggest that the side chains of leucine (hydrophobic isobutyl groups) and lysine (positively charged ε-amino group) create a amphipathic profile, enabling potential interactions with both hydrophobic and hydrophilic environments .
Synthesis and Chemical Properties
Synthetic Methodology
H-Leu-Lys-Leu-OH is typically synthesized via solid-phase peptide synthesis (SPPS), a method widely used for producing short peptides. This approach involves sequential coupling of Fmoc- or Boc-protected amino acids to a resin-bound chain, followed by deprotection and cleavage . Key challenges include ensuring high coupling efficiency for lysine, which requires orthogonal protection of its ε-amino group (e.g., using a benzyloxycarbonyl [Z] group) to prevent side reactions .
Table 2: Representative Synthesis Parameters
Parameter | Detail | Source |
---|---|---|
Protecting Group for Lys | Benzyloxycarbonyl (Z) | |
Coupling Reagent | HBTU/HOBt | |
Purity Post-Synthesis | >95% (HPLC) |
Physicochemical Stability
The peptide’s stability is influenced by its storage conditions. Lyophilized H-Leu-Lys-Leu-OH should be stored at ≤ -20°C to prevent degradation, with reconstitution in sterile, apolar solvents (e.g., acetonitrile/water mixtures) recommended for experimental use . Its isoelectric point (pI) is approximately 10.09, reflecting the basicity of the lysine residue .
Applications in Biomedical Research
Fibrosis Research
Given the role of TGF-β1 in fibrosis, H-Leu-Lys-Leu-OH could serve as a tool compound to study extracellular matrix (ECM) remodeling. For example, in vitro models of hepatic fibrosis might utilize this peptide to modulate TGF-β1 signaling cascades and assess collagen deposition .
Drug Delivery Systems
The peptide’s amphipathic nature positions it as a candidate for nanoparticle functionalization. By conjugating therapeutics to H-Leu-Lys-Leu-OH, researchers could enhance targeted delivery to tissues with upregulated integrin expression, such as tumors or fibrotic lesions .
Future Research Directions
Elucidating Structure-Activity Relationships
Systematic mutagenesis studies are needed to delineate the contributions of individual residues (e.g., lysine’s ε-amino group) to biological activity. Comparative analyses with peptides like Ac-SDKP (a known antifibrotic tetrapeptide) could reveal conserved functional motifs .
In Vivo Efficacy and Toxicity Profiling
While in vitro data provide preliminary insights, animal models are essential to evaluate the peptide’s pharmacokinetics and safety. Key metrics include bioavailability, half-life, and off-target effects in organs such as the liver and kidneys .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume